molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No. B1588371
Key on ui cas rn: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Patent
US07772230B2

Procedure details

Glacial acetic acid and HBr (>40%) each 20 ml are successively added to methoxy benzopyran-4-one 2.9 g (0.0163 mol), stirred and refluxed for 1 h, and then the reactant liquor is modulated pH for 10-11 by KOH, the water layer is modulated pH for 2-3 by concentrated hydrochloric acid, and then extracted by ethyl acetate; the organic layers are combined and dried over anhydrous Na2SO4, cooled to precipitate black solid, and recrystallized by ethyl acetate, to obtain bright yellow crystal 2.17 g, m.p.: 142-144° C., yield: 81.2%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81.2%

Identifiers

REACTION_CXSMILES
Br.CO[C:4]1[O:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=[O:10])[CH:9]=1.[OH-:15].[K+].Cl>O.C(O)(=O)C>[OH:15][C:12]1[CH:13]=[CH:14][C:6]2[O:5][CH2:4][CH2:9][C:8](=[O:10])[C:7]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
2.9 g
Type
reactant
Smiles
COC=1OC2=C(C(C1)=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate black solid
CUSTOM
Type
CUSTOM
Details
recrystallized by ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C(CCO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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